N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycine
Description
N-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]glycine is a glycine derivative featuring a (2E)-3-(4-methoxyphenyl)prop-2-enoyl moiety linked via an amide bond. The compound’s structure includes a planar propenoyl group in the E-configuration, a 4-methoxyphenyl substituent, and a carboxylic acid terminus from glycine. This configuration confers rigidity and influences molecular interactions, such as hydrogen bonding and crystal packing .
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C12H13NO4/c1-17-10-5-2-9(3-6-10)4-7-11(14)13-8-12(15)16/h2-7H,8H2,1H3,(H,13,14)(H,15,16)/b7-4+ |
InChI Key |
IYPFFHQJOZXQGP-QPJJXVBHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]ACETIC ACID typically involves the reaction of 4-methoxyphenylprop-2-enamide with acetic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction involves the use of palladium catalysts and boron reagents to form the desired carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group may be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2Z)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2Z)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[(2Z)-2-Amino-3-(4-hydroxyphenyl)prop-2-enoyl]glycine ()
- Key Differences: Substituents: The hydroxyl (-OH) group at the 4-position of the phenyl ring vs. methoxy (-OCH₃) in the target compound. Configuration: Z-configuration in the propenoyl group introduces a bent geometry, contrasting with the linear E-configuration in the target. Functional Groups: An additional amino (-NH₂) group on the propenoyl moiety enables stronger hydrogen bonding.
- Impact: The hydroxyl and amino groups enhance polarity and hydrogen-bonding capacity, likely increasing aqueous solubility compared to the methoxy-containing target compound .
4-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]phenyl Benzoate ()
- Key Differences :
Fmoc-M3HFaa ()
- Key Differences: Chromophore: Incorporates a chromenone ring system enabling excited-state intramolecular proton transfer (ESIPT), absent in the target compound. Fluorescence: The target compound lacks the extended π-conjugation required for significant fluorescence, unlike Fmoc-M3HFaa, which exhibits strong ESIPT-driven fluorescence .
Physicochemical Properties
| Property | N-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]glycine | N-[(2Z)-2-Amino-3-(4-hydroxyphenyl)... | 4-[(2E)-3-(4-Methoxyphenyl)... Benzoate |
|---|---|---|---|
| Molecular Weight | 235.23 g/mol | 236.22 g/mol | 374.38 g/mol |
| Solubility | Low in water (inferred from -OCH₃) | Higher in polar solvents (-OH, -NH₂) | Low (ester-dominated) |
| Hydrogen Bonding | Moderate (amide, carboxylic acid) | Strong (-OH, -NH₂, carboxylic acid) | Weak (ester, C-H···O) |
| Fluorescence | Not observed | Not reported | Not applicable |
Data Tables
Table 1: Structural Comparison
| Compound Name | Molecular Formula | Substituents | Configuration | Functional Groups |
|---|---|---|---|---|
| N-[(2E)-3-(4-Methoxyphenyl)...glycine | C₁₂H₁₃NO₄ | 4-OCH₃ | E | Amide, carboxylic acid, methoxy |
| N-[(2Z)-2-Amino-3-(4-hydroxyphenyl)... [6] | C₁₁H₁₂N₂O₄ | 4-OH, -NH₂ | Z | Amide, carboxylic acid, hydroxyl, amino |
| 4-[(2E)-3-(4-Methoxyphenyl)... Benzoate [5] | C₂₃H₁₈O₅ | 4-OCH₃, benzoate | E | Ester, methoxy, ketone |
Table 2: Key Inferred Properties
| Compound Name | Solubility in Water | Likely Melting Point | Biological Activity Potential |
|---|---|---|---|
| N-[(2E)-3-(4-Methoxyphenyl)...glycine | Low | Moderate (~150–200°C) | Peptide conjugation, inhibitors |
| N-[(2Z)-2-Amino-3-(4-hydroxyphenyl)... [6] | Moderate | High (>200°C) | Enzyme interaction, probes |
| Fmoc-M3HFaa [1] | Low (Fmoc-dependent) | Not reported | Fluorescent probes |
Biological Activity
N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycine, also known as N-feruloylglycine, is an acylated amino acid that has garnered attention for its diverse biological activities. This compound features a conjugated system that contributes to its reactivity and potential therapeutic applications. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
N-feruloylglycine is characterized by the following structural formula:
This compound consists of a glycine backbone with a 4-methoxyphenyl group attached to a prop-2-enoyl moiety. The presence of the methoxy group enhances its solubility and bioactivity compared to similar compounds.
Biological Activities
N-feruloylglycine exhibits several notable biological activities:
- Antimicrobial Activity : Research indicates that N-feruloylglycine possesses antimicrobial properties, effective against various bacterial strains. It has been shown to inhibit the growth of pathogens, suggesting potential applications in treating infections.
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may help mitigate oxidative stress in biological systems. This property is particularly relevant in the context of chronic diseases associated with oxidative damage.
- Anti-inflammatory Effects : N-feruloylglycine has also been reported to exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways. This activity may be beneficial in conditions characterized by excessive inflammation.
The mechanisms underlying the biological activities of N-feruloylglycine are multifaceted:
- Enzyme Interaction : Studies suggest that N-feruloylglycine interacts with various enzymes involved in metabolic pathways. For instance, it may act as a substrate for glycine N-acyltransferase, facilitating the detoxification of xenobiotics and endogenous organic acids .
- Cell Signaling Pathways : The compound may influence cell signaling pathways associated with inflammation and oxidative stress response. By modulating these pathways, N-feruloylglycine could exert protective effects on cells exposed to harmful stimuli .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of N-feruloylglycine, the compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The study concluded that N-feruloylglycine could serve as a natural antimicrobial agent with potential applications in food preservation and therapeutic formulations.
Case Study: Antioxidant Activity
Another investigation focused on the antioxidant capacity of N-feruloylglycine using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that N-feruloylglycine effectively scavenged free radicals, highlighting its potential role in preventing oxidative damage in cellular models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
